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Compound of Interest

Compound Name: O-Benzyl Psilocin-d4

Cat. No.: B15295485

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of O-Benzyl Psilocin-d4, a deuterated and
protected form of psilocin. This document consolidates key chemical data, outlines a plausible
synthetic methodology, details its primary application in analytical chemistry, and describes the
relevant biological signaling pathways of its active counterpart, psilocin.

Compound Data

0O-Benzyl Psilocin-d4 is a stable isotope-labeled analog of O-benzyl psilocin. The introduction
of deuterium atoms provides a distinct mass signature, making it an ideal internal standard for
mass spectrometry-based quantification of psilocin.
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Property Value Source
CAS Number 1246816-52-3 [1][2][3]
Molecular Formula C19H18D4N20 [11[2][3]
Molecular Weight 298.42 g/mol [1112][3]

1,1,2,2-tetradeuterio-N,N-
Synonyms dimethyl-2-(4-phenylmethoxy- [2]

1H-indol-3-yl)ethanamine

Unlabeled CAS Number 28383-23-5 [1][2]

Recommended storage
N conditions as per Certificate of
Storage Conditions ) [1]
Analysis. Generally stored as a

neat solid.

Experimental Protocols

While a specific, published, step-by-step protocol for the synthesis of O-Benzyl Psilocin-d4 is
not readily available, a plausible synthetic route can be constructed based on established
methods for the synthesis of tryptamines and their deuterated analogs. The following protocol
is a composite methodology derived from analogous syntheses.

Plausible Synthesis of O-Benzyl Psilocin-d4

The synthesis can be conceptualized in three main stages: protection of the hydroxyl group of
4-hydroxyindole, introduction of the dimethylaminoethyl side chain with deuteration, and final
workup.

Stage 1: O-Benzylation of 4-Hydroxyindole

e Reaction Setup: In a round-bottom flask under an inert atmosphere (e.g., argon or nitrogen),
dissolve 4-hydroxyindole in a suitable polar aprotic solvent such as dimethylformamide
(DMF).
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o Deprotonation: Add a strong base, such as sodium hydride (NaH), portion-wise at 0°C. Allow
the mixture to stir for a period to ensure complete deprotonation of the hydroxyl group.

e Benzylation: Add benzyl bromide or benzyl chloride to the reaction mixture. Allow the
reaction to warm to room temperature and stir until completion, which can be monitored by
thin-layer chromatography (TLC).

o Workup: Quench the reaction with water and extract the product with an organic solvent like
ethyl acetate. Wash the organic layer with brine, dry over anhydrous sodium sulfate, and
concentrate under reduced pressure to yield 4-benzyloxyindole.

Stage 2: Introduction of the Deuterated Side Chain

This stage is adapted from the Speeter and Anthony tryptamine synthesis, incorporating a
deuterated reducing agent.

o Acylation: Cool a solution of 4-benzyloxyindole in an anhydrous ether (e.g., diethyl ether or
THF) to 0°C. Add oxalyl chloride dropwise. A precipitate of 4-benzyloxyindol-3-ylglyoxalyl
chloride will form.

o Amidation: Dissolve the crude glyoxalyl chloride in an anhydrous solvent and add it to a
solution of dimethylamine. This will form the intermediate, 2-(4-(benzyloxy)-1H-indol-3-yl)-
N,N-dimethyl-2-oxoacetamide.

o Deuterated Reduction: In a separate flask under an inert atmosphere, prepare a suspension
of lithium aluminum deuteride (LiAID4) in an anhydrous ether like THF. Cool this suspension
to 0°C. Add a solution of the amide intermediate from the previous step dropwise to the
LiAID4 suspension. The use of LiAlDa is crucial as it introduces the four deuterium atoms
onto the ethyl side chain.[2][4] Allow the reaction to proceed until completion (monitored by
TLC).

o Workup: Carefully quench the reaction by the sequential addition of water and an aqueous
base solution (e.g., NaOH). Filter the resulting mixture and extract the filtrate with an organic
solvent. Dry the organic extracts and concentrate to yield crude O-Benzyl Psilocin-d4.

Stage 3: Purification
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e The crude product can be purified using column chromatography on silica gel to obtain O-
Benzyl Psilocin-d4 of high purity.

Use as an Internal Standard in LC-MS/MS Analysis

0O-Benzyl Psilocin-d4's primary utility is as a protected precursor to psilocin-d4, which serves
as an internal standard for the quantification of psilocin in biological samples. The benzyl group
would be removed (debenzylation) prior to its use as a psilocin-d4 standard. The general
workflow is as follows:

Sample Preparation: A known amount of psilocin-d4 (derived from O-Benzyl Psilocin-d4) is
spiked into the biological matrix (e.g., plasma, urine) containing the analyte (psilocin).

o Extraction: The analyte and internal standard are extracted from the biological matrix,
typically using liquid-liquid extraction or solid-phase extraction.

e Analysis: The extracted sample is injected into an LC-MS/MS system. The analyte and the
deuterated internal standard will have very similar retention times but will be distinguishable
by their mass-to-charge ratios (m/z).

e Quantification: The peak area ratio of the analyte to the internal standard is used to calculate
the concentration of the analyte in the original sample. The internal standard corrects for
variations in sample preparation and instrument response.

Mandatory Visualizations
Synthetic Pathway of O-Benzyl Psilocin-d4
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Caption: Plausible synthetic route for O-Benzyl Psilocin-d4.

Analytical Workflow Using a Deuterated Internal
Standard

© 2025 BenchChem. All rights reserved. 5/9 Tech Support


https://www.benchchem.com/product/b15295485?utm_src=pdf-body-img
https://www.benchchem.com/product/b15295485?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15295485?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Foundational & Exploratory

Check Availability & Pricing

Biological Sample »| Spike with »| Sample Extraction LC-MS/MS »| Data Processing »| Quantification of
(e.g., Plasma, Urine) Psilocin-d4 (LLE or SPE) Analysis (Peak Area Ratio) Psilocin

Click to download full resolution via product page

Caption: General workflow for quantification using an internal standard.

Psilocin Signaling Pathway

Psilocybin is a prodrug that is rapidly dephosphorylated in the body to psilocin, the
pharmacologically active compound. Psilocin's psychedelic effects are primarily mediated by its
agonist activity at serotonin receptors, particularly the 5-HT2A receptor.
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Caption: Simplified 5-HT2A receptor signaling cascade activated by psilocin.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem

Our mission is to be the trusted global source of
essential and advanced chemicals, empowering
scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
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